molecular formula C6H12O5 B013540 D-lyxo-Hexose, 2-deoxy- CAS No. 1949-89-9

D-lyxo-Hexose, 2-deoxy-

Cat. No. B013540
CAS RN: 1949-89-9
M. Wt: 164.16 g/mol
InChI Key: VRYALKFFQXWPIH-HSUXUTPPSA-N
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Description

Synthesis Analysis

The synthesis of D-lyxo-Hexose, 2-deoxy- and its derivatives has been explored through various methodologies. Notably, the novel synthesis of the glycosidase inhibitor deoxymannojirimycin from methyl alpha-D-mannopyranoside showcases a method involving methanolysis of epoxides derived from acetylated 1-azido-6-deoxyhex-5-enopyranoside followed by deprotection and catalytic hydrogenation (O'Brien, Tosin, & Murphy, 2001). This process highlights the complexity and innovation in the synthesis of hexose derivatives.

Molecular Structure Analysis

The molecular structure of 2-deoxy-β-D-lyxo-hexose has been detailed through crystallographic studies, revealing its monoclinic P2_1 space group and involving a hydrogen-bonding system forming infinite helical chains (Puliti, Mattia, & Barone, 1984). Such insights are crucial for understanding the interactions and potential reactivity of this sugar.

Chemical Reactions and Properties

D-lyxo-Hexose, 2-deoxy- undergoes various chemical reactions, including epoxidation and subsequent hydrolysis to produce protected D-hexos-5-ulose derivatives, demonstrating its reactivity and the potential for creating novel compounds with significant biological activity (Enright, Tosin, Nieuwenhuyzen, Cronin, & Murphy, 2002).

Physical Properties Analysis

The physical properties of D-lyxo-Hexose, 2-deoxy- derivatives, such as their crystalline structure, contribute to a deeper understanding of their stability, solubility, and overall behavior in various solvents and conditions, which is essential for their application in synthesis and drug development.

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, define the utility of D-lyxo-Hexose, 2-deoxy- in synthesis pathways. For instance, its conversion into 2-deoxy-β-D-galactose through specific enzymatic reactions underscores its versatility and potential for creating complex molecules (Lehmann & Schröter, 1974).

properties

IUPAC Name

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075163, DTXSID30985215
Record name D-lyxo-Hexose, 2-deoxy-
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Record name 2-Deoxy-lyxo-hexose
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-lyxo-Hexose, 2-deoxy-

CAS RN

1949-89-9, 6664-99-9
Record name 2-Deoxy-D-galactose
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Record name 2-Deoxy-D-galactose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-lyxo-Hexose, 2-deoxy-
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Record name 2-Deoxy-lyxo-hexose
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Record name 2-deoxy-D-galactose
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Record name 2-DEOXY-D-GALACTOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
R Puliti, CA Mattia, G Barone - Carbohydrate research, 1984 - Elsevier
2-Deoxy-β-d-lyxo-hexose (2-deoxy-β-d-galactose, C 6 H 12 O 5 ), M r = 164.16, is monoclinic, P2 1 with a = 9.811(1), b = 6.953(1), c = 5.315(1) Å, β = 91.58(2), V = 362.5(1) Å 3 , Z = 2, …
CM Shafer, TF Molinski - Carbohydrate research, 1998 - Elsevier
Practical synthesis of 2,6-dideoxy-d-lyxo-hexose (“2-deoxy-d-fucose”) from d-galactose - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
A Chiocconi, C Marino, E Otal… - Carbohydrate …, 2002 - Elsevier
Two simple procedures for the synthesis of 2-deoxy-d-lyxo-hexono-1,4-lactone are described. Reductive cleavage of a 2-O-tosyl derivative of d-galactono-1,4-lactone in the presence of …
D Heß, P Klüfers - Carbohydrate research, 2011 - Elsevier
Phenylboronic acid esters are formed by the three common 2-deoxy aldoses: 2-deoxy-d-erythro-pentose (‘2-deoxy-d-ribose’), 2-deoxy-d-lyxo-hexose (‘2-deoxy-d-galactose’), and 2-…
MEF de Recondo, BF de Arcuri, EF Recondo - Carbohydrate Research, 1981 - Elsevier
After treatment with d-galactose oxidase to form an aldehyde group, d-galactose or 2-acetamido-2-deoxy-d-galactose reacted with indole-hydrochloric acid to give a colored compound …
D Lazarevic, H Streicher, J Thiem - Carbohydrate research, 2009 - Elsevier
All monodeoxygenated galactoses were treated with galactokinase, and for the 2-, 3-, and 4-deoxy compounds, transformation into the corresponding galactopyranosyl phosphates …
P Thomas, EM Bessell, JH Westwood - Biochemical Journal, 1974 - portlandpress.com
1. 2-Deoxy-2-fluoro-d-galactose, 3-deoxy-3-fluoro-d-galactose, 4-deoxy-4-fluoro-d-galactose, 6-deoxy-6-fluoro-d-galactose and 2-deoxy-d-lyxo-hexose are substrates for yeast …
Number of citations: 37 portlandpress.com
SJ Angyal, VA Pickles - Australian Journal of Chemistry, 1972 - CSIRO Publishing
The proportion of the pyranose and furanose forms in aqueous solutions of deoxyaldoses has been determined by pmr spectroscopy. Removal of a hydroxyl group from C2 or C3 of an …
Number of citations: 61 www.publish.csiro.au
WW Zorbach, CC Bhat, KV Bhat - 1968 - ACS Publications
The preparation of a stable, crystalline O-acylglycosyl halide of 2-deoxy-D-arabino-hexofuranose and Op-nitrobenzoylglycopyranosyl halides of four 2-deoxy sugars is discussed; their …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Y Archipov, DS Argyropoulos, H Bolker, C Heitner - Carbohydrate research, 1991 - Elsevier
Selected acyclic and cyclic polyols, monosaccharides, disaccharides, higher oligosaccharides, and model compounds for lignin-carbohydrate complexes were reacted with 1,3,2-…

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